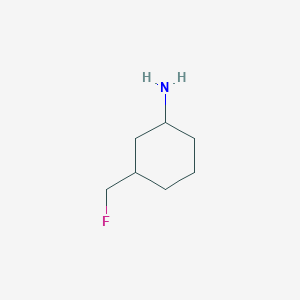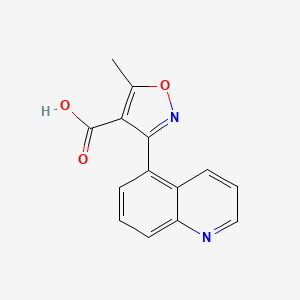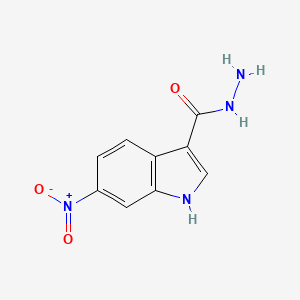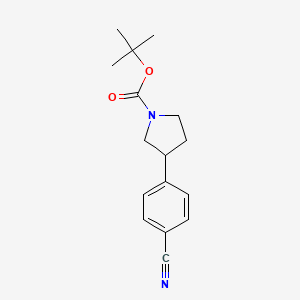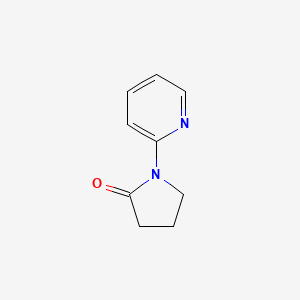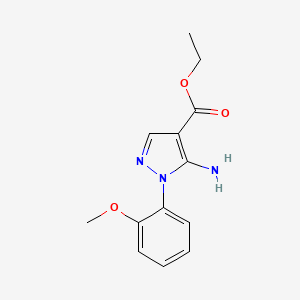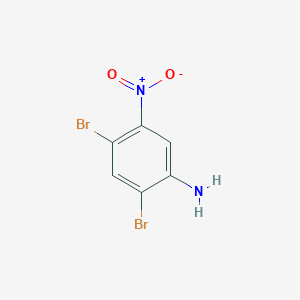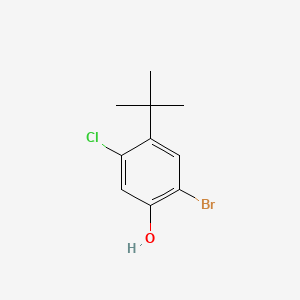
1-(3-Bromo-4-methoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methoxyphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their presence in many natural products and pharmaceuticals. The compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a guanidine moiety.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-4-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This strategy provides a straightforward and efficient route to diverse guanidines with high yields.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is advantageous due to its mild reaction conditions and high efficiency.
Analyse Des Réactions Chimiques
1-(3-Bromo-4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(3-Bromo-4-methoxyphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. . This compound may exert its effects through similar mechanisms, targeting enzymes and receptors involved in neurotransmission and muscle function.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-4-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
1-(3-Chloro-4-methoxyphenyl)guanidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-hydroxyphenyl)guanidine: Features a hydroxy group instead of a methoxy group.
1-(3-Bromo-4-methylphenyl)guanidine: Contains a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C8H10BrN3O |
|---|---|
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
2-(3-bromo-4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clé InChI |
AMROWPUVAAVPSA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=C(N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


